Mosapride-d5 is classified under the category of gastroprokinetic agents and is specifically a serotonin 5-HT4 receptor agonist. Its structure is derived from mosapride citrate, which itself is a derivative of benzamide. The chemical formula for mosapride-d5 is CHClFNOD, and it has a CAS number of 1246820-66-5. The deuterated version is particularly useful in pharmacokinetic studies due to its distinct nuclear magnetic resonance (NMR) signals that facilitate tracking in biological systems .
The synthesis of mosapride-d5 involves several steps, primarily utilizing deuterated solvents and reagents to ensure the incorporation of deuterium. One method reported includes the use of deuterated maleic acid as an internal standard during NMR analysis, which helps in quantifying the compound accurately. The synthesis process typically follows these stages:
The synthesis has been optimized to yield high purity levels, making it suitable for both research and clinical applications .
The molecular structure of mosapride-d5 features a benzamide backbone with specific substituents that enhance its pharmacological activity. The presence of fluorine and chlorine atoms, along with the morpholine group, contributes to its receptor binding properties.
The NMR spectra reveal distinct peaks corresponding to the deuterium atoms, which can be used to confirm the identity and purity of the compound .
Mosapride-d5 can undergo various chemical reactions typical for amides and aromatic compounds. Notably, it can participate in:
The reactivity profile of mosapride-d5 is similar to that of its non-deuterated counterpart, but the incorporation of deuterium can alter reaction kinetics slightly due to the isotope effect .
Mosapride-d5 acts primarily as an agonist for serotonin 5-HT4 receptors located in the gastrointestinal tract. The mechanism involves:
Studies indicate that the pharmacological effects are dose-dependent, with higher concentrations yielding more pronounced effects on gut motility .
Mosapride-d5 exhibits several notable physical and chemical properties:
Relevant data indicates that mosapride-d5 maintains similar stability profiles compared to non-deuterated forms, making it suitable for various applications .
Mosapride-d5 has significant applications in scientific research:
Mosapride-d5 is a deuterium-labeled isotopologue of the gastroprokinetic agent Mosapride, with the molecular formula C21H20D5ClFN3O3 and a molecular weight of 426.92 g/mol [2] [6] [10]. This formula explicitly indicates the substitution of five hydrogen atoms (protium) with five deuterium atoms (D) at specific positions in the molecule. The compound is assigned the CAS Registry Number 1246820-66-5, which distinguishes it from its non-deuterated counterpart (CAS 112885-41-3) [3] [7]. The isotopic purity is typically ≥95% atom D, as confirmed by analytical techniques like HPLC and mass spectrometry [7] [10].
Table 1: Molecular Properties of Mosapride-d5
Property | Specification |
---|---|
Molecular Formula | C21H20D5ClFN3O3 |
Molecular Weight | 426.92 g/mol |
CAS Number | 1246820-66-5 |
Deuterium Atoms | 5 |
Isotopic Purity | ≥95% atom D |
Appearance | Off-white solid |
Deuterium labeling in Mosapride-d5 occurs exclusively on the ethoxy group (–OCH2CH3), where all five hydrogen atoms are replaced by deuterium. This results in a pentadeuterated ethoxy moiety (–OCD2CD3) attached to the benzamide ring [2] [5] [7]. The IUPAC name reflects this specificity: 4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide [5] [7]. The sites of deuteration are positionally defined:
This precise labeling ensures minimal alteration to the molecular geometry while significantly impacting metabolic stability. The deuterium atoms reduce the rate of oxidative metabolism (via cytochrome P450 enzymes) at the ethoxy group, thereby extending the half-life of Mosapride-d5 in tracer studies [3] [7].
Table 2: Sites of Deuterium Incorporation in Mosapride-d5
Position | Chemical Group | Atomic Sites | Isotopic Composition |
---|---|---|---|
Ethoxy Methylene | –OCH2– | C1H2 → C1D2 | Deuterated (D2) |
Ethoxy Methyl | –CH3 | C2H3 → C2D3 | Deuterated (D3) |
Structurally, Mosapride-d5 retains identical pharmacologically active components as non-deuterated Mosapride:
Key Differences and Implications:
Vibrational Spectroscopy:Deuterium substitution alters C–D bond vibrations in infrared (IR) and Raman spectra. The C–D stretching frequency appears at ~2,100 cm–1, distinct from C–H stretches (~2,900 cm–1). This provides a spectroscopic signature for isotopic verification [6] [10].
Mass Spectrometry:The mass difference of 5 Da between Mosapride (MW 421.90) and Mosapride-d5 (MW 426.92) allows unambiguous detection in LC-MS/MS. The deuteration minimizes isotopic overlap in fragment ions, enhancing sensitivity in quantitative assays [3] [7].
Nuclear Magnetic Resonance (NMR):
Table 3: Comparative NMR Characteristics
NMR Parameter | Non-deuterated Mosapride | Mosapride-d5 |
---|---|---|
1H NMR (Ethoxy) | δ 1.35 (t, 3H), δ 4.15 (q, 2H) | Signals absent or residual |
13C NMR (Ethoxy) | δ 14.5 (–CH3), δ 64.1 (–CH2–) | δ 14.5 (septet, CD3), δ 64.1 (triplet, CD2) |
Solvent Preference | DMSO-d6 or MeOD | DMSO-d6 (optimal for 1H NMR), MeOD (optimal for 19F NMR) [4] |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8